Diisopropylaminoacetonitrile
Overview
Description
Diisopropylaminoacetonitrile is a compound that is structurally related to various other nitriles and amines used in chemical synthesis and pharmacological research. Although the specific compound diisopropylaminoacetonitrile is not directly mentioned in the provided papers, the related compounds and their reactivity can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amines with other reagents to form complex structures. For instance, the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with S2Cl2 in acetonitrile leads to the formation of bis[1,2]dithiolo[1,4]thiazines, which are sulfur-containing heterocycles . This suggests that diisopropylaminoacetonitrile could potentially be used as a precursor or intermediate in the synthesis of sulfur-containing heterocycles or other nitrogen-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to diisopropylaminoacetonitrile has been determined using various analytical techniques. For example, the structure of an α-amino nitrile was elucidated using silica-supported sulfuric acid in MeCN, which resulted in the formation of a compound with a complex interaction pattern, including C–H∙∙∙N and C–H∙∙∙π contacts . This indicates that diisopropylaminoacetonitrile may also exhibit interesting structural features that could be analyzed using similar techniques.
Chemical Reactions Analysis
The reactivity of diisopropylamine, a related compound, has been studied in the context of fluorescence quenching of polycyclic aromatic hydrocarbons (PAHs) in acetonitrile . Diisopropylamine was found to selectively quench the fluorescence of nonalternant PAHs. This suggests that diisopropylaminoacetonitrile might also interact with PAHs or other aromatic systems, potentially serving as a selective agent in spectrochemical analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropylaminoacetonitrile can be inferred from related compounds. For instance, the pharmacological activities of α-isopropyl-α-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives were influenced by the substituents on the amino nitrogen atom . This implies that the diisopropylamino group in diisopropylaminoacetonitrile could affect its physical properties, such as solubility and stability, as well as its chemical reactivity and potential pharmacological activities.
Safety And Hazards
properties
IUPAC Name |
2-[di(propan-2-yl)amino]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUHTLKXFFVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941456 | |
Record name | [Di(propan-2-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylaminoacetonitrile | |
CAS RN |
54714-49-7, 19699-38-8 | |
Record name | NSC26718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [Di(propan-2-yl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diisopropylaminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.